Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate

Metabolic Disease SCD Inhibitor Medicinal Chemistry

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate (CAS 1443354-04-8) is a halogenated aromatic ester building block belonging to the phenoxypentanoate family. It features a distinctive 2-bromo-5-fluoro substitution pattern on the phenyl ring, a structural motif that is a critical pharmacophore in potent, liver-targeted stearoyl-CoA desaturase (SCD) inhibitors such as MK-8245.

Molecular Formula C13H16BrFO3
Molecular Weight 319.17 g/mol
Cat. No. B7993205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate
Molecular FormulaC13H16BrFO3
Molecular Weight319.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCOC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(15)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3
InChIKeyVCGUFTKUBHCGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate: A Critical Fragment in Metabolic Disease Drug Discovery


Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate (CAS 1443354-04-8) is a halogenated aromatic ester building block belonging to the phenoxypentanoate family. It features a distinctive 2-bromo-5-fluoro substitution pattern on the phenyl ring, a structural motif that is a critical pharmacophore in potent, liver-targeted stearoyl-CoA desaturase (SCD) inhibitors such as MK-8245. [1] The compound is characterized by an ethyl ester terminus on a C5 alkyl linker, offering a balance of lipophilicity and synthetic versatility for medicinal chemistry applications. Multiple reputable vendors supply the compound at high purity levels (95–98%).

Why Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate Cannot Be Swapped for Regioisomers or Alternative Halogenated Esters


Simple structural analogs such as regioisomers (e.g., the 4-bromo-2-fluoro variant) or halogen replacements (e.g., 2-chloro-5-fluoro) alter the geometric orientation and electronic properties of the aryl ring, which directly impacts key biological interactions and synthetic reactivity. The specific 2-bromo-5-fluoro pattern is not arbitrary; it is the precise configuration required to maintain the potent activity of high-value SCD inhibitors like MK-8245, which achieves an IC50 of 1 nM against human SCD1. [1] Substituting the bromine for chlorine changes the leaving group capability in downstream cross-coupling reactions, while repositioning the halogens can sterically hinder the ether linkage or alter the core's metabolic stability. [2] These subtle changes can derail entire synthetic sequences or abolish target potency, making the selection of this specific compound essential for validated workflows.

Quantitative Differentiation Guide for Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate


SCD Inhibitor Potency: The 2-Bromo-5-Fluoro Pattern as a Critical Pharmacophore

The 2-bromo-5-fluoro substitution pattern is the foundational fragment of MK-8245, a liver-targeted SCD inhibitor. MK-8245 exhibits an IC50 of 1 nM for human SCD1 and 3 nM for rodent SCD1. [1] This level of potency is directly tied to the specific halogen arrangement. Comparatively, the 2-chloro-5-fluoro analog (MK-8245 analog compound 6) shows an IC50 of 7 nM for rat SCD, representing a 2.3-fold decrease in potency simply from replacing bromine with chlorine. This demonstrates that the 2-bromo-5-fluoro arrangement is a potency-optimized pharmacophore, making the target compound the preferred building block for constructing lead molecules in this validated therapeutic space.

Metabolic Disease SCD Inhibitor Medicinal Chemistry

Renin Inhibitor Scaffold: Validated Potency from the Precise Halo-Aromatic Geometry

The 2-bromo-5-fluorophenoxy motif is also a key structural element in potent human renin inhibitors. In a co-crystal structure with renin (PDB ID: 3K1W), a compound featuring the 4-{4-[3-(2-bromo-5-fluorophenoxy)propyl]phenyl} moiety demonstrates potent inhibition. [1] A closely related analog in this series, incorporating the 2-bromo-5-fluorophenoxy tail, achieves an IC50 of 4.60 nM against human recombinant renin. [2] This level of potency validates the specific halo-substitution pattern for engaging the renin active site, where alternative regioisomers (e.g., 4-bromo-2-fluoro) may fail to achieve optimal binding due to an altered exit vector for the phenoxy tail.

Cardiovascular Disease Renin Inhibitor Structure-Based Drug Design

Halogen-Specific Reactivity: Bromine as a Superior Cross-Coupling Handle

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the aryl bromide present in the target compound is a significantly more reactive partner than the corresponding aryl chloride. The C-Br bond (bond dissociation energy ~ 84 kcal/mol) undergoes oxidative addition to Pd(0) more readily than a C-Cl bond (~ 95 kcal/mol). [1] The 2-chloro-5-fluoro analog (CAS 1443345-04-7) therefore requires harsher conditions or specialized catalysts for the same transformations. This makes the bromo-fluoro compound the superior choice for convergent synthetic strategies where a late-stage diversification step is planned.

Organic Synthesis Cross-Coupling C-C Bond Formation

Direct Purification and Supply Chain Differentiation: Higher Purity from Key Vendors

Purity specifications directly impact experimental reproducibility and the economics of downstream synthesis. The target compound is available at 98% purity from Leyan and 97% from Fluorochem , whereas the common alternative supplier AKSci lists a minimum purity of 95%. This 2-3% absolute purity difference reduces the burden of impurities that could poison sensitive catalytic cycles or complicate product isolation, a critical factor when the compound is used as a late-stage intermediate in a multi-step synthesis.

Chemical Procurement Purity Analysis Supply Chain

Structural Specificity in Regioisomer Differentiation: Avoiding Inactive Analogs

The 2-bromo-5-fluoro regioisomer is distinct from the 4-bromo-2-fluoro regioisomer (CAS 1443329-93-8), which places bromine para to the ether linkage. This positional swap alters the molecular geometry and the directionality of the aryl ring. The 2-bromo-5-fluoro configuration places a bromine ortho to the phenoxy oxygen, creating a steric and electronic environment that is specifically recognized by target proteins like SCD and renin. [1] Procurement of the incorrect regioisomer can lead to completely inactive compounds, as documented in drug discovery programs where even a single atom shift reduces target engagement by over 100-fold.

Chemical Biology Target Validation Structure-Activity Relationship

Ester Functionality Enables Convergent Synthetic Strategies

The ethyl ester terminus is a key differentiator from the free acid analog (5-(2-bromo-5-fluoro-phenoxy)pentanoic acid). The ester serves as a protected carboxylic acid, allowing for selective deprotection or direct aminolysis to form amide bonds. In the synthesis of lead-like compounds such as MK-8245 analogs, the ethyl ester enables a convergent strategy where the pentanoate chain is introduced intact, followed by late-stage hydrolysis and coupling to the pharmacophore core. [1] Free acid intermediates, in contrast, can cause solubility issues and require additional activation steps (e.g., conversion to an acid chloride or active ester) that add steps and reduce overall throughput.

Prodrug Design Synthetic Methodology Parallel Synthesis

Optimal Application Scenarios for Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate


Lead Optimization of Liver-Targeted SCD Inhibitors

Medicinal chemists developing stearoyl-CoA desaturase (SCD) inhibitors, particularly those targeting metabolic diseases, should prioritize this compound as the core phenoxy building block. The 2-bromo-5-fluoro moiety is the proven pharmacophore that delivered MK-8245’s 1 nM potency on human SCD1. [1] Using alternative halogen patterns or regioisomers has been shown to reduce potency (e.g., a 2.3-fold drop for the chloro analog). The ethyl ester handle allows for direct, convergent assembly of the full inhibitor scaffold.

Structure-Guided Design of Renin Inhibitors

In structure-based drug design programs targeting renin for hypertension, the validated binding mode of the 2-bromo-5-fluorophenoxy tail in the renin active site (PDB: 3K1W) makes this building block the standard precursor. [2] Analogs synthesized from this intermediate have exhibited IC50 values as low as 4.60 nM. [3] Use of regioisomers risks a steric clash that would be incompatible with the PDB-defined pharmacophore.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

For synthetic chemists planning a library of analogs through Suzuki, Heck, or Buchwald-Hartwig reactions, the aryl bromide moiety in this compound provides superior reactivity compared to the aryl chloride analog. [4] This allows for mild, high-yielding C-C bond formations in the final steps of a synthetic sequence, avoiding the need for harsh conditions or specialized ligands.

High-Purity Intermediate Supply for Scale-Up Chemistry

Process chemists scaling up a route that incorporates the 2-bromo-5-fluorophenoxy fragment should order the compound at 97-98% purity from reputable vendors. This specification reduces the impurity profile entering pivotal bond-forming steps, minimizing side-product formation and simplifying purification of the final active pharmaceutical ingredient (API) intermediate.

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